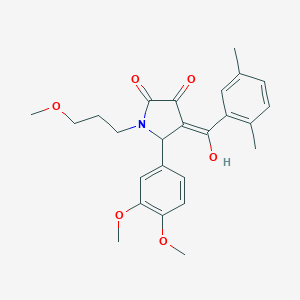
5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of pyrrolones and has been studied extensively for its various pharmacological activities.
Wirkmechanismus
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It has also been shown to inhibit the activity of COX-2 and iNOS, which are involved in the inflammatory response. Additionally, the compound has been found to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potent pharmacological activities and its relatively easy synthesis. However, the compound has some limitations such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied for its toxicity, which could limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another direction is the investigation of the compound's potential therapeutic applications in the treatment of other diseases such as neurodegenerative disorders and diabetes. Additionally, further studies are needed to determine the toxicity and safety of the compound in vivo.
Synthesemethoden
The synthesis of 5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 3,4-dimethoxybenzaldehyde with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 3-methoxypropylamine and cyclized to form the desired pyrrolone.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its various pharmacological activities. The compound has been shown to exhibit potent anti-inflammatory, antioxidant, antitumor, and antiangiogenic activities. It has also been found to have potential therapeutic applications in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Eigenschaften
Produktname |
5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C25H29NO6 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29NO6/c1-15-7-8-16(2)18(13-15)23(27)21-22(17-9-10-19(31-4)20(14-17)32-5)26(11-6-12-30-3)25(29)24(21)28/h7-10,13-14,22,27H,6,11-12H2,1-5H3/b23-21+ |
InChI-Schlüssel |
GJBPWCRUEFKCEM-XTQSDGFTSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C=C3)OC)OC)/O |
SMILES |
CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C=C3)OC)OC)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C=C3)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetonitrile](/img/structure/B254851.png)
![3-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one](/img/structure/B254852.png)
![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid](/img/structure/B254853.png)
![2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254856.png)

![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)
![6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B254871.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)
![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)

![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)